molecular formula C7H4BrNOS B1266275 6-Bromo-2-benzothiazolinone CAS No. 62266-82-4

6-Bromo-2-benzothiazolinone

Cat. No.: B1266275
CAS No.: 62266-82-4
M. Wt: 230.08 g/mol
InChI Key: HECJMTPEVWQFCY-UHFFFAOYSA-N
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Description

6-Bromo-2-benzothiazolinone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2-benzothiazolinone are the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . These targets play a crucial role in the energy production of plants and algae.

Mode of Action

This compound interacts with its targets by inhibiting the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . This interaction results in a decrease in energy production in these organisms.

Biochemical Pathways

The affected biochemical pathways are those involved in photosynthesis and chlorophyll production. The inhibition of these pathways by this compound leads to a decrease in energy production, affecting the growth and survival of the organisms .

Pharmacokinetics

Its molecular weight of 23008 suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the photosynthetic processes and chlorophyll production . This leads to a decrease in energy production, which can affect the growth and survival of the organisms.

Biochemical Analysis

Biochemical Properties

6-Bromobenzo[d]thiazol-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and proteins involved in quorum sensing pathways in bacteria . These interactions are typically characterized by the binding of 6-Bromobenzo[d]thiazol-2(3H)-one to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in the modulation of various biochemical pathways, making 6-Bromobenzo[d]thiazol-2(3H)-one a valuable compound for studying enzyme function and regulation.

Cellular Effects

The effects of 6-Bromobenzo[d]thiazol-2(3H)-one on various cell types and cellular processes have been extensively studied. In bacterial cells, this compound has been found to inhibit quorum sensing, a process that bacteria use to communicate and coordinate their behavior . By disrupting quorum sensing, 6-Bromobenzo[d]thiazol-2(3H)-one can prevent the formation of biofilms and reduce bacterial virulence. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 6-Bromobenzo[d]thiazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3K, leading to their inhibition . This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 6-Bromobenzo[d]thiazol-2(3H)-one can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Bromobenzo[d]thiazol-2(3H)-one in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 6-Bromobenzo[d]thiazol-2(3H)-one on cellular function have been observed, with some studies reporting sustained inhibition of enzyme activity and modulation of cellular pathways over extended periods .

Dosage Effects in Animal Models

The effects of 6-Bromobenzo[d]thiazol-2(3H)-one at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At low doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular pathways without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of optimizing the dosage of 6-Bromobenzo[d]thiazol-2(3H)-one to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-Bromobenzo[d]thiazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The compound’s metabolism can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of 6-Bromobenzo[d]thiazol-2(3H)-one within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 6-Bromobenzo[d]thiazol-2(3H)-one can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular pathways.

Subcellular Localization

The subcellular localization of 6-Bromobenzo[d]thiazol-2(3H)-one is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals can influence the localization of 6-Bromobenzo[d]thiazol-2(3H)-one, directing it to specific subcellular compartments. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-benzothiazolinone typically involves the bromination of benzo[d]thiazol-2(3H)-one. One common method includes the reaction of benzo[d]thiazol-2(3H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 6-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-benzothiazolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-aminobenzo[d]thiazol-2(3H)-one, while oxidation may produce 6-bromobenzo[d]thiazol-2(3H)-one derivatives with additional functional groups.

Scientific Research Applications

6-Bromo-2-benzothiazolinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromobenzo[d]thiazole-2-amine
  • 6-Bromobenzo[d]thiazole-2-thiol
  • 6-Bromobenzo[d]oxazole-2(3H)-thione

Uniqueness

6-Bromo-2-benzothiazolinone is unique due to its specific bromination at the 6-position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications .

Properties

IUPAC Name

6-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJMTPEVWQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977833
Record name 6-Bromo-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62266-82-4
Record name 6-Bromo-2-benzothiazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62266-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977833
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Record name 62266-82-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities reported for 6-Bromobenzo[d]thiazol-2(3H)-one derivatives?

A: Research indicates that derivatives of 6-Bromobenzo[d]thiazol-2(3H)-one exhibit promising antibacterial and cytotoxic activities. Studies have demonstrated their efficacy against various bacterial strains, including those responsible for common infections. [, ] Additionally, these derivatives have shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents. []

Q2: How does the structure of 6-Bromobenzo[d]thiazol-2(3H)-one derivatives influence their biological activity, particularly their antialgal effects?

A: Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the relationship between the structure of 2-alkylthio-6-R-benzothiazoles, including 6-Bromobenzo[d]thiazol-2(3H)-one derivatives, and their antialgal activity. [] These studies reveal that the lipophilicity and dipole moments of these compounds play crucial roles in their ability to inhibit photosynthesis in algae. Notably, the presence of bromine in the structure significantly enhances the antialgal activity across various derivatives. [] This suggests that structural modifications targeting lipophilicity and dipole moments, alongside bromine inclusion, can be explored to optimize the antialgal properties of these compounds.

Q3: What synthetic strategies have been employed to produce 6-Bromobenzo[d]thiazol-2(3H)-one derivatives for biological evaluation?

A: Researchers have successfully synthesized a series of novel 6-Bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives through a copper-catalyzed one-pot reaction. [] This method involves the 1,3-dipolar cycloaddition of 6-Bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides, offering a versatile approach to generate diverse derivatives for exploring their biological potential.

Q4: Are there alternative synthetic routes to access 6-cycloalkylcarbonyl-2(3H)-benzothiazolones when classical Friedel-Crafts acylation proves ineffective?

A: Yes, researchers have developed an alternative route to synthesize 6-cycloalkylcarbonyl-2(3H)-benzothiazolones, circumventing the limitations of classical Friedel-Crafts acylation with cycloalkylcarbonyl chlorides. [] This method leverages Stille coupling reactions, utilizing tributyltin intermediates derived from 6-Bromo-2-(3H)-benzothiazolone. The process involves protecting the NH group of 6-Bromo-2-(3H)-benzothiazolone, followed by Stille coupling with desired cycloalkylcarbonyl chlorides. Subsequent deprotection yields the target 6-cycloalkylcarbonyl-2(3H)-benzothiazolones. []

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